molecular formula C9H5Cl2F3O3 B8121860 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid

3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B8121860
M. Wt: 289.03 g/mol
InChI Key: JHXDTDCQPRNBFU-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H5Cl2F3O3. It is a derivative of benzoic acid, characterized by the presence of dichloro and trifluoroethoxy groups.

Preparation Methods

The synthesis of 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps. One common method includes the reaction of 2,4-dinitrochlorobenzene with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether. This intermediate is then reacted with methanesulfonyl chloride to produce the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:

    Chlorination: Introduction of chlorine atoms into the molecule.

    Nitration: Addition of nitro groups.

    Reduction: Conversion of nitro groups to amino groups.

    Hydrogenation: Addition of hydrogen atoms.

    Friedel-Crafts Reactions: Formation of carbon-carbon bonds.

    Ullmann Condensation: Coupling reactions to form biaryl compounds.

Common reagents used in these reactions include chlorine gas, nitric acid, hydrogen gas, and catalysts such as aluminum chloride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. In agricultural applications, it may inhibit essential enzymes in pests or pathogens, leading to their death. The exact molecular pathways can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Similar compounds to 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid include:

The uniqueness of this compound lies in its specific combination of dichloro and trifluoroethoxy groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

3,5-dichloro-4-(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O3/c10-5-1-4(8(15)16)2-6(11)7(5)17-3-9(12,13)14/h1-2H,3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXDTDCQPRNBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCC(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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